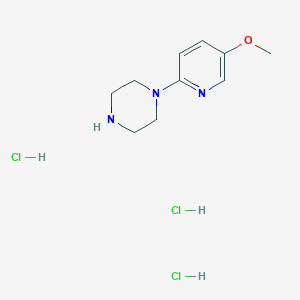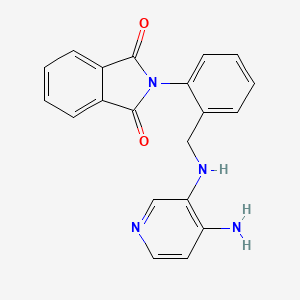
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione
Overview
Description
This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They have been extensively studied due to their interesting biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterase inhibitors used in Alzheimer’s disease .
Synthesis Analysis
The compound was synthesized as part of a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids . These were designed and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis
The molecular structure of the compound was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis
The compound was prepared by the reaction of 2,3-diaminopyridine with tosyl chloride in a mixture of dichloromethane–pyridine as solvent .Physical and Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . The final compounds had a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra and mass values determined by MS–MS .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research has been conducted on the synthesis and structural study of compounds related to isoindoline-1,3-dione derivatives. For example, a study on the organo-amino compound "2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione" revealed its crystal structure through X-ray diffraction, demonstrating the compound's ability to crystallize in the monoclinic system and its interactions within the crystal via hydrogen bonds and π…π interactions (Alami Anouar et al., 2019).
Optoelectronic Properties
A series of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives were designed and synthesized, characterized by their photophysical, thermal properties, and computational studies using DFT. These compounds exhibited promising properties as fluorescent compounds, highlighting their significance in optoelectronic applications (Smita G. Mane et al., 2019).
Mesogenic Schiff Bases
Research on isoindoline-1,3-dione based mesogenic Schiff bases showed enantiotropic liquid crystalline behavior with Nematic texture, emphasizing their potential in materials science. The study incorporated structural and thermal behavior analyses, providing insights into their mesomorphic properties and thermal stability (R. Dubey et al., 2018).
Biological Applications
- Tyrosinase Inhibition: A study on a new series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives showcased their potential in tyrosinase inhibition, a key factor in melanogenesis control. One derivative, in particular, exhibited higher tyrosinase inhibitory activity than the positive control, arbutin, suggesting its usefulness in addressing hyperpigmentation issues (Li Yee Then et al., 2018).
- Antimicrobial and Anticancer Activities: Novel derivatives have been synthesized and evaluated for their antimicrobial, antibiofilm, and anticancer activities. For instance, a series of 2-(4-(acridin 9yl amino)phenyl)isoindoline-1,3-dione derivatives were synthesized and demonstrated promising results in antibiofilm, antiquorum sensing, and in vitro anticancer activity against MCF-7 cell lines (Smita G. Mane et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests that it may influence dopaminergic pathways . These pathways are involved in a wide array of physiological functions, including motor control, reward, and the release of various hormones.
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have promising properties as ligands of the dopamine receptor d2 .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Biochemical Analysis
Biochemical Properties
2-(2-(((4-Aminopyridin-3-yl)amino)methyl)phenyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of the human dopamine receptor D2 Additionally, this compound has been observed to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce necrosis in certain cell lines, with treated samples exhibiting a significantly higher proportion of necrotic cells compared to control samples . This indicates its potential use in cancer research, where inducing cell death in malignant cells is a desired outcome.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the dopamine receptor D2 involves binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways . Additionally, the inhibition of β-amyloid protein aggregation by this compound suggests a direct interaction with the amyloid proteins, preventing their aggregation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under various conditions, ensuring consistent results in experimental settings . Long-term studies have shown that prolonged exposure to this compound can lead to sustained necrotic effects in certain cell lines, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher dosages, there is evidence of toxicity, including increased necrosis and adverse effects on cellular function . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with the dopamine receptor D2 suggests its involvement in dopaminergic pathways, which are crucial for neurological function . Additionally, its inhibition of β-amyloid protein aggregation indicates a role in pathways related to protein homeostasis and neuroprotection .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its movement within the cell, ensuring its localization to target sites .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct its localization, ensuring its activity at the desired sites within the cell .
Properties
IUPAC Name |
2-[2-[[(4-aminopyridin-3-yl)amino]methyl]phenyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-16-9-10-22-12-17(16)23-11-13-5-1-4-8-18(13)24-19(25)14-6-2-3-7-15(14)20(24)26/h1-10,12,23H,11H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMISOMSTKMAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)N)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


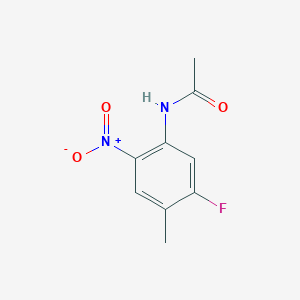
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)
![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)

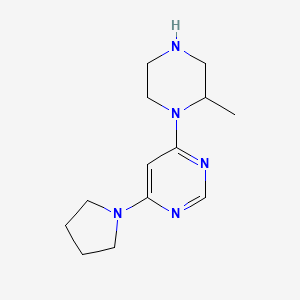

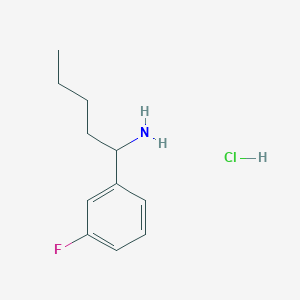
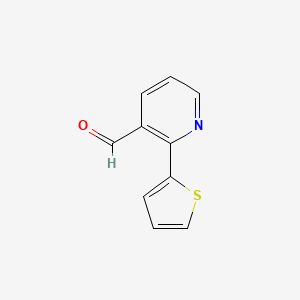
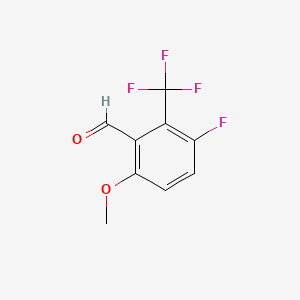
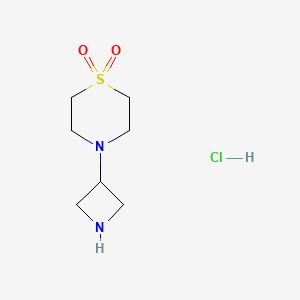
![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)
